molecular formula C10H6F4N2 B088955 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 1269292-21-8

1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B088955
M. Wt: 230.16 g/mol
InChI Key: WRLZROKPJIFPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as "TPF" and has a molecular formula of C10H6F4N2.

Mechanism Of Action

The exact mechanism of action of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it has been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its antitumor and anti-inflammatory activities may be related to its ability to inhibit certain enzymes and signaling pathways.

Biochemical And Physiological Effects

1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells and to inhibit the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole in lab experiments include its potent antimicrobial, antitumor, and anti-inflammatory activities. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. These include investigating its potential use as a fluorescent probe for detecting metal ions, exploring its potential as a therapeutic agent for various diseases, and further elucidating its mechanism of action. Additionally, future studies could investigate the safety and toxicity of this compound in various animal models.

Synthesis Methods

The synthesis of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole involves the reaction of 3-fluorophenylhydrazine with trifluoroacetic anhydride in the presence of a base. This reaction leads to the formation of the intermediate 3-(trifluoroacetyl)phenylhydrazine, which is then treated with 1,1,1-trifluoro-3-buten-2-one to yield the final product.

Scientific Research Applications

1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied in scientific research due to its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

CAS RN

1269292-21-8

Product Name

1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Molecular Formula

C10H6F4N2

Molecular Weight

230.16 g/mol

IUPAC Name

1-(3-fluorophenyl)-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C10H6F4N2/c11-7-2-1-3-8(6-7)16-9(4-5-15-16)10(12,13)14/h1-6H

InChI Key

WRLZROKPJIFPRS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)N2C(=CC=N2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=CC=N2)C(F)(F)F

synonyms

1-(3-fluorophenyl)-5-(trifluoroMethyl)-1H-pyrazole

Origin of Product

United States

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